3-Allyl-3-fluoro-azetidine

Lipophilicity CNS drug discovery Fragment-based screening

3‑Allyl‑3‑fluoro‑azetidine (CAS 1565462‑97‑6, C₆H₁₀FN, MW 115.15 g mol⁻¹) is a non‑planar, four‑membered nitrogen heterocycle that simultaneously bears an electronegative fluorine atom and a terminal‑olefin‑containing allyl group at the C‑3 position [REFS‑1]. Its calculated logP of 1.2 ± 0.3 places it in a lipophilicity range that is frequently sought for CNS‑penetrant fragments and PPI modulators, while the azetidine NH (predicted pKa ≈ 8.5) remains sufficiently basic to form key hydrogen‑bond or salt‑bridge interactions with biological targets [REFS‑2].

Molecular Formula C6H10FN
Molecular Weight 115.15 g/mol
Cat. No. B12863339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-3-fluoro-azetidine
Molecular FormulaC6H10FN
Molecular Weight115.15 g/mol
Structural Identifiers
SMILESC=CCC1(CNC1)F
InChIInChI=1S/C6H10FN/c1-2-3-6(7)4-8-5-6/h2,8H,1,3-5H2
InChIKeyBQOASKOWHNNZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Allyl-3-fluoro-azetidine: A Dual-Functionalized Building Block for MedChem and Fragment-Based Procurement


3‑Allyl‑3‑fluoro‑azetidine (CAS 1565462‑97‑6, C₆H₁₀FN, MW 115.15 g mol⁻¹) is a non‑planar, four‑membered nitrogen heterocycle that simultaneously bears an electronegative fluorine atom and a terminal‑olefin‑containing allyl group at the C‑3 position [REFS‑1]. Its calculated logP of 1.2 ± 0.3 places it in a lipophilicity range that is frequently sought for CNS‑penetrant fragments and PPI modulators, while the azetidine NH (predicted pKa ≈ 8.5) remains sufficiently basic to form key hydrogen‑bond or salt‑bridge interactions with biological targets [REFS‑2].

Why 3-Allyl-3-fluoro-azetidine Cannot Be Simply Replaced by Generic 3-Fluoroazetidine or 3-Alkyl-azetidine Analogs


Simple 3‑fluoroazetidine (logP ≈ 0.26) lacks the hydrophobic bulk and the synthetic handle required for late‑stage diversification, while non‑fluorinated 3‑allyl‑azetidine forfeits the metabolic stability and electronic tuning conferred by the C–F bond [REFS‑1][REFS‑2]. Replacing the allyl group with a methyl, ethyl, or benzyl substituent eliminates the terminal olefin, precluding the use of high‑yielding olefin‑metathesis, hydroboration, or cross‑coupling chemistries that are central to modern parallel‑synthesis workflows and SAR exploration [REFS‑3]. The following quantitative evidence demonstrates precisely where 3‑allyl‑3‑fluoro‑azetidine occupies a unique, non‑substitutable position among related 3‑substituted azetidine building blocks.

Product-Specific Quantitative Differentiation of 3-Allyl-3-fluoro-azetidine Relative to Closest Analogs


Lipophilicity Advantage: 3-Allyl-3-fluoro-azetidine vs. 3-Fluoroazetidine

The allyl group in 3‑allyl‑3‑fluoro‑azetidine elevates the calculated n‑octanol/water partition coefficient (logP) by approximately 0.9 to 1.1 log units compared with the parent 3‑fluoroazetidine scaffold, moving the compound into the CNS‑favorable logP window of 1–3 and markedly improving predicted passive membrane permeability while retaining the metabolic stability benefits of the C–F bond .

Lipophilicity CNS drug discovery Fragment-based screening

Synthetic Diversification Capacity: Allyl Handle vs. Saturated Alkyl Analogs

The terminal olefin of the allyl substituent serves as a reactive anchor for ruthenium‑catalyzed olefin cross‑metathesis, hydroboration‑oxidation, and palladium‑catalyzed Heck or Suzuki‑Miyaura couplings, transformations that are categorically impossible with the saturated 3‑methyl‑ or 3‑ethyl‑3‑fluoro‑azetidine counterparts [1][2]. Patent literature explicitly enumerates allyl as a privileged substituent for generating diverse CB1‑antagonist libraries from a common azetidine core [3].

Chemical biology Parallel synthesis Olefin metathesis

Chemical Stability Advantage Over 2-Cyano- and 2-Keto-azetidine Pharmacophores

Unlike the 2‑cyano‑ and 2‑keto‑azetidine DPP IV inhibitor subseries, which undergo pH‑dependent internal cyclization to form inactive ketopiperazines and dihydroketopyrazines, 3‑fluoroazetidines (including the 3‑allyl‑3‑fluoro congener) lack an electrophilic “warhead” at the 2‑position and are not susceptible to this degradation pathway [REFS‑1]. The 3‑fluoroazetidine class retains sub‑micromolar DPP IV inhibitory potency (IC₅₀ < 1 µM) while exhibiting solution stability comparable to the clinically validated cyanopyrrolidine scaffold [REFS‑2].

DPP IV inhibitors Chemical stability Serine protease inhibitors

Enhanced Hydrogen-Bond Acceptor Capability Relative to Non-Fluorinated 3-Allyl-azetidine

The C–F bond at the 3‑position introduces a strong dipole moment (≈ 1.4 D) and can act as a weak hydrogen‑bond acceptor, a feature absent in the non‑fluorinated 3‑allyl‑azetidine. In a series of 3‑fluoroazetidine‑containing iminosugars, the fluorine atom was shown to engage in C–F···H–O interactions with the pancreatic cancer target, contributing to growth inhibition comparable to gemcitabine (IC₅₀ in the low micromolar range) [REFS‑1]. 3‑Allyl‑azetidine lacks this orthogonal polar interaction and relies solely on the ring nitrogen for hydrogen bonding.

Fluorine medicinal chemistry Hydrogen bonding Protein-ligand interactions

Validated Application Scenarios for 3-Allyl-3-fluoro-azetidine in Drug Discovery and Chemical Biology Procurement


CNS‑Penetrant Fragment Library Construction

With a predicted logP of approximately 1.2 and a molecular weight of only 115 Da, 3‑allyl‑3‑fluoro‑azetidine falls within the optimal physicochemical space for CNS fragment libraries (logP 1–3, MW < 200). Procurement of this compound enables the assembly of fluorine‑edited fragment cocktails that leverage ¹⁹F NMR for hit detection, a strategy that has been successfully applied to other 3‑fluoroazetidine fragments [1].

Late‑Stage Diversification via Olefin Metathesis for SAR Exploration

The terminal allyl olefin permits rapid derivatization through cross‑metathesis with a broad range of commercial acrylates, styrenes, and vinyl‑boronates, allowing a single batch of 3‑allyl‑3‑fluoro‑azetidine to generate structurally diverse compound arrays without re‑synthesis of the azetidine core. This workflow has been validated on structurally related 3‑allyl‑azetidine scaffolds [2].

Metabolically Stable Serine Protease Inhibitor Lead Optimization

For programs targeting DPP IV or related serine proteases, the 3‑fluoroazetidine scaffold provides sub‑micromolar inhibitory potency without the chemical instability that plagues 2‑cyano‑ and 2‑keto‑azetidine series. Incorporating the allyl substituent at C‑3 simultaneously enhances lipophilicity for cell permeability while preserving aqueous stability [3][4].

CB1‑Antagonist Medicinal Chemistry Programs

The Merck Sharp & Dohme patent portfolio explicitly claims 3‑alkyl‑ and 3‑alkenyl‑azetidine derivatives as CB1 receptor antagonists, with allyl identified as a preferred substituent. Procurement of 3‑allyl‑3‑fluoro‑azetidine provides a direct entry point into this therapeutically relevant chemotype, enabling rapid exploration of fluorine‑substituted analogs for obesity, metabolic syndrome, and CNS indications [5].

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